(E)-1-(4-styrylphenyl)ethanone
Description
Contextualization within Aromatic Ketone and Styryl Compound Chemistry
(E)-1-(4-styrylphenyl)ethanone is a notable organic compound that belongs to the classes of aromatic ketones and styryl compounds. bldpharm.com Its structure features a styryl group (a vinylbenzene moiety) attached to a phenyl ring, which in turn is substituted with a ketone functional group. smolecule.com This unique combination of functional groups, an extended π-conjugated system, and a push-pull electronic nature, where the acetophenone (B1666503) moiety acts as an electron-withdrawing group and the styryl substituent provides additional aromatic character, gives the molecule distinct chemical and physical properties. smolecule.com
Aromatic ketones, characterized by a carbonyl group attached to at least one aromatic ring, are a cornerstone of organic chemistry. They are known for their reactivity, particularly in nucleophilic addition reactions at the carbonyl carbon and electrophilic substitution on the aromatic ring. smolecule.com Styryl compounds, which contain a carbon-carbon double bond conjugated with one or more aromatic rings, are recognized for their photochemical and photophysical properties, including fluorescence and photoisomerization. The presence of both moieties in this compound results in a molecule with a rich and complex chemical profile. smolecule.com
Significance and Historical Perspective in Organic Synthesis and Materials Science
The study of this compound and related stilbene (B7821643) derivatives gained momentum in the mid-20th century, coinciding with significant progress in synthetic organic chemistry. Early synthetic routes were often based on the Claisen-Schmidt condensation, a reaction developed in the late 19th century for the formation of α,β-unsaturated ketones. The compound became a valuable model system in the 1970s for studying photochemical properties and electron delocalization in conjugated systems.
In contemporary research, this compound is recognized for its versatility as a synthetic intermediate. It serves as a precursor for the synthesis of more complex molecules through various functional group transformations. smolecule.com Its conjugated π-system is also of great interest for photophysical studies, including investigations into fluorescence and energy transfer mechanisms. Furthermore, the compound has found applications in materials science, with research exploring its potential in the development of polymers, liquid crystals, and photochromic materials. smolecule.com
Scope and Research Objectives Pertaining to this compound
Current research on this compound is multifaceted, with several key objectives:
Development of Efficient Synthetic Methodologies: A primary goal is to devise novel and efficient synthetic protocols for the stereoselective synthesis of this compound. This includes the exploration of transition-metal-catalyzed reactions, such as the Heck and Suzuki couplings, and the optimization of existing methods to improve yields and reduce environmental impact. organic-chemistry.org
Investigation of Physicochemical Properties: Detailed characterization of the compound's electronic structure, spectroscopic properties, and solid-state behavior is crucial for understanding its fundamental characteristics. smolecule.comrsc.org
Exploration of Applications in Materials Science: Researchers are actively investigating the potential of this compound as a building block for advanced materials. This includes its incorporation into polymers to enhance their thermal or optical properties and its use in the design of photoresponsive materials. smolecule.com
Evaluation of Biological Activity: There is growing interest in the potential biological activities of this compound and its derivatives, including their antimicrobial, antioxidant, and anticancer properties. smolecule.com
Chemical and Physical Properties
This compound presents as a pale yellow crystalline solid. smolecule.com Its molecular and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₁₄O lookchem.com |
| Molecular Weight | 222.28 g/mol chemsrc.com |
| Appearance | Pale yellow solid smolecule.com |
| CAS Number | 20488-42-0 bldpharm.com |
Spectroscopic Data:
The structural identification of this compound is confirmed through various spectroscopic techniques.
| Spectroscopic Data |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.95 (d, J=8.4 Hz, 2H), 7.58 (d, J=8.4 Hz, 2H), 7.55-7.53 (m, 2H), 7.40-7.37 (m, 2H), 7.32-7.29 (m, 1H), 7.22 (d, J=16.3 Hz, 1H), 7.12 (d, J=16.3 Hz, 1H), 2.60 (s, 3H) rsc.org |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 197.83, 142.41, 137.12, 136.38, 131.87, 129.28, 129.22, 128.73, 127.86, 127.24, 126.91, 30.13 rsc.org |
Synthesis of this compound
Several synthetic routes have been developed for the preparation of this compound, with palladium-catalyzed cross-coupling reactions being among the most prominent.
| Synthesis Method | Description |
| Heck Reaction | This widely used method involves the coupling of 4-iodoacetophenone with styrene (B11656) in the presence of a palladium catalyst, such as palladium on carbon, and a base like triethylamine (B128534). The reaction is typically carried out at elevated temperatures. |
| Mizoroki-Heck Reaction | An efficient synthesis can be achieved using a theophylline-based palladium nanocatalyst in the Mizoroki-Heck reaction, yielding the product in high purity. nih.gov |
| Ruthenium-Catalyzed Silylative Coupling followed by Rhodium-Catalyzed Desilylative Acylation | A one-pot protocol that involves the sequential reaction of styrenes with trimethylvinylsilane in the presence of a ruthenium catalyst, followed by acylation with a carboxylic acid anhydride (B1165640) catalyzed by a rhodium complex. This method offers high stereoselectivity. organic-chemistry.org |
| Claisen-Schmidt Condensation | A classical approach that involves the base-catalyzed condensation of 4-acetylbenzaldehyde (B1276866) with benzylphosphonium chloride, followed by dehydration to yield the final product. |
| Palladium-Catalyzed Transfer Hydrogenation | The selective reduction of 4'-(phenylethynyl)acetophenone using formic acid as a hydrogen source and a palladium catalyst can produce this compound. chemmethod.comchemmethod.com |
Applications in Materials Science
The unique molecular structure of this compound makes it a promising candidate for various applications in materials science.
Polymers and Advanced Materials: Its rigid, conjugated structure can be incorporated into polymer backbones to enhance thermal stability and introduce specific optical properties. It can serve as a monomer or a key building block in the synthesis of functional polymers. smolecule.com
Liquid Crystals: The elongated and relatively planar shape of the molecule suggests potential for use in the development of liquid crystalline materials, which are essential components of display technologies. smolecule.com
Photochromic Materials: The styryl moiety allows for the possibility of photoisomerization, which could be harnessed in the creation of photochromic materials that change color upon exposure to light. This property is valuable for applications such as optical switches and sensors. smolecule.com
Use as a Synthetic Intermediate
This compound is a versatile building block in organic synthesis, enabling the creation of a diverse range of more complex molecules.
Functional Group Transformations: The ketone and alkene functionalities are amenable to a wide array of chemical modifications. The carbonyl group can undergo reduction to an alcohol or be converted to other functional groups, while the double bond can participate in addition reactions or be cleaved through oxidation.
Precursor for Heterocyclic Compounds: The reactive nature of the α,β-unsaturated ketone system makes it a suitable precursor for the synthesis of various heterocyclic compounds through condensation reactions with appropriate binucleophiles.
Synthesis of Biologically Active Molecules: Its scaffold is a key component in the synthesis of various compounds with potential biological activities, including derivatives that have been investigated for their antimicrobial and anticancer properties. smolecule.com
Properties
IUPAC Name |
1-[4-[(E)-2-phenylethenyl]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-13(17)16-11-9-15(10-12-16)8-7-14-5-3-2-4-6-14/h2-12H,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSGJMNWNNQRFJ-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Design for E 1 4 Styrylphenyl Ethanone
Established Synthetic Pathways
Several foundational synthetic routes have been successfully employed for the preparation of (E)-1-(4-styrylphenyl)ethanone.
Wittig-Type and Horner-Wadsworth-Emmons Olefination Reactions
The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are cornerstone methods for the formation of carbon-carbon double bonds, making them suitable for synthesizing stilbene (B7821643) derivatives. masterorganicchemistry.comlibretexts.org The Wittig reaction utilizes a phosphonium (B103445) ylide to convert a ketone or aldehyde into an alkene. masterorganicchemistry.comlibretexts.org Specifically, the synthesis of this compound would involve the reaction of a suitable phosphonium ylide with 4-acetylbenzaldehyde (B1276866).
The Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction, employs a phosphonate (B1237965) carbanion. wikipedia.orgorganic-chemistry.org This method is renowned for its high E-selectivity, favoring the formation of the trans-alkene, which is the desired configuration for this compound. wikipedia.orgorganic-chemistry.org The HWE reaction typically involves the reaction of an aldehyde or ketone with a stabilized phosphonate ester in the presence of a base. nih.gov The byproducts of the HWE reaction are water-soluble phosphate (B84403) esters, which simplifies the purification process. organic-chemistry.org
| Reaction | Key Reagents | Typical Selectivity |
| Wittig Reaction | Phosphonium ylide, Aldehyde/Ketone | Mixture of E/Z isomers |
| Horner-Wadsworth-Emmons | Phosphonate carbanion, Aldehyde/Ketone | Predominantly E-isomer wikipedia.orgorganic-chemistry.org |
Heck and Suzuki-Miyaura Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of this compound. The Heck reaction, in particular, is a widely used method for this purpose. It involves the coupling of an aryl halide, such as 4-bromoacetophenone or 4-iodoacetophenone, with styrene (B11656) in the presence of a palladium catalyst and a base. researchgate.nettubitak.gov.tr This reaction generally exhibits high stereoselectivity, yielding the E-isomer. Microwave irradiation has been shown to accelerate the Heck reaction, allowing for shorter reaction times and low catalyst loading. beilstein-journals.org
The Suzuki-Miyaura coupling is another versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide. libretexts.org For the synthesis of this compound, this could involve the coupling of a styrylboronic acid derivative with 4-bromoacetophenone or the coupling of 4-acetylphenylboronic acid with a styryl halide. ncsu.eduresearchgate.netnih.gov
| Coupling Reaction | Reactants | Catalyst |
| Heck Reaction | Aryl halide (e.g., 4-iodoacetophenone), Styrene | Palladium catalyst researchgate.nettubitak.gov.tr |
| Suzuki-Miyaura Coupling | Organoboron compound, Organohalide | Palladium catalyst libretexts.org |
Aldol (B89426) Condensation with Subsequent Dehydration Approaches
The Claisen-Schmidt condensation, a type of mixed aldol condensation, provides a classical route to α,β-unsaturated ketones like this compound. This reaction involves the base-catalyzed condensation of an aromatic aldehyde (benzaldehyde) with a ketone (4-acetylacetophenone), followed by dehydration. smolecule.comuomustansiriyah.edu.iqamherst.edu The initial product is a β-hydroxy ketone, which readily dehydrates under the reaction conditions to form the more stable conjugated enone. uomustansiriyah.edu.iqamherst.edumagritek.com
Photochemical Synthesis Routes for Styryl Derivatives
Photochemical methods, particularly the Mallory reaction, can be employed for the synthesis of phenanthrenes from stilbene derivatives through an oxidative photocyclization process. mdpi.com While not a direct synthesis of this compound itself, this method highlights a potential transformation of the styryl moiety within the molecule. The reaction typically proceeds from the cis-isomer of the stilbene derivative. mdpi.com
Advanced Catalysis in the Synthesis of this compound
Advancements in catalysis have led to more efficient and selective methods for the synthesis of this compound.
Homogeneous Catalysis Enhancements
Homogeneous catalysis plays a crucial role in improving the efficiency of synthetic routes to this compound. In the context of Heck reactions, the use of water-soluble palladium complexes with ligands such as ethylenediaminetetraacetic acid disodium (B8443419) salt (Na2EDTA) has been shown to be effective, even on a preparative scale. researchgate.nettubitak.gov.tr
Furthermore, manganese-based catalysts have emerged as a cost-effective alternative to palladium for the stereoselective semihydrogenation of alkynes. For instance, the reduction of 1-(4-phenylethynylphenyl)ethanone using a manganese catalyst system can selectively produce this compound. semanticscholar.orgacs.org Additionally, palladium-catalyzed transfer hydrogenation of 4'-(phenylethynyl)acetophenone using formic acid as a hydrogen source can also yield this compound. bau.edu.lbresearchgate.net
| Catalytic System | Reaction Type | Key Features |
| Palladium-EDTA | Heck Coupling | Water-soluble, effective for preparative scale researchgate.nettubitak.gov.tr |
| Manganese-based catalysts | Alkyne Semihydrogenation | Cost-effective, E-selective semanticscholar.orgacs.org |
| Palladium-catalyzed Transfer Hydrogenation | Alkyne Reduction | Uses formic acid as hydrogen source bau.edu.lbresearchgate.net |
Heterogeneous Catalysis Development
The use of heterogeneous catalysts, which exist in a different phase from the reactants, is a cornerstone of sustainable chemical synthesis due to their ease of separation and potential for recyclability. The synthesis of this compound has benefited significantly from the development of such catalysts, primarily for the Mizoroki-Heck reaction.
A common approach involves the use of palladium supported on solid materials. For instance, 10 wt% palladium on carbon (Pd/C) has been effectively used to catalyze the coupling of 4-iodoacetophenone and styrene. nih.gov More advanced systems include palladium nanoparticles stabilized on various supports. One notable example is a poly(N-vinylpyrrolidone) (PVP)-stabilized palladium nanocatalyst, which has demonstrated high activity in aqueous media. tubitak.gov.tr Another innovative approach utilizes a magnetic nanocatalyst, Fe₃O₄@Pd, which allows for simple magnetic separation of the catalyst from the reaction mixture. researchgate.net
The general mechanism for such heterogeneous catalytic reactions involves several key steps:
Adsorption: The reactants (e.g., aryl halide and styrene) adsorb onto the active surface of the solid catalyst.
Activation: The adsorbed reactants are activated, which for the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) site on the catalyst surface. nih.gov
Reaction: The activated species react on the surface, involving migratory insertion of the olefin followed by β-hydride elimination to form the stilbene product. nih.gov
Desorption: The final product, this compound, detaches from the catalyst surface, regenerating the active sites for the next catalytic cycle.
Beyond the Heck reaction, heterogeneous palladium catalysts are also employed in the transfer semihydrogenation of the corresponding alkyne, 1-(4-phenylethynylphenyl)ethanone, to selectively yield the (E)-alkene. smolecule.com These methods highlight the versatility of heterogeneous catalysis in providing robust and reusable systems for the synthesis of this compound.
Organocatalysis and Biocatalysis Applications
In the quest for metal-free and sustainable synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives.
Organocatalysis utilizes small, chiral organic molecules to accelerate chemical reactions. numberanalytics.comresearchgate.net For the synthesis of this compound, the naturally occurring and biodegradable compound theophylline (B1681296) has been identified as an effective organocatalyst. nih.govresearchgate.net In a notable application, theophylline was used to catalyze the Mizoroki-Heck reaction, achieving a high yield of 98% in an aqueous medium. nih.govresearchgate.net This represents a significant advancement in green synthesis, demonstrating that an inexpensive and environmentally benign molecule can replace traditional heavy metal catalysts. researchgate.net
Biocatalysis employs enzymes or whole microbial cells to perform chemical transformations. mdpi.comresearchgate.net While the direct enzymatic synthesis of this compound is not yet widely reported, the principles of biocatalysis offer a promising future direction. Enzymes like lipases, proteases, and oxidases are known to catalyze a vast array of reactions with high specificity and efficiency under mild conditions. mdpi.comsemanticscholar.org For instance, lipases have been screened for their ability to catalyze C-C bond-forming reactions like the Robinson annulation, which shares mechanistic features with aldol-type reactions that can produce stilbene precursors. mdpi.com The application of nitrilases for the synthesis of carboxylic acids and halohydrin dehalogenases for epoxides showcases the potential of enzymes in producing complex pharmaceutical intermediates. mdpi.com Future research may focus on engineering or discovering enzymes capable of catalyzing the direct coupling or condensation reactions needed to form this compound, further advancing the goals of green and sustainable chemistry. researchgate.net
Green Chemistry Principles in Synthetic Route Development
The development of synthetic routes for this compound is increasingly guided by the twelve principles of green chemistry, which advocate for the reduction of waste, use of safer chemicals, and improved energy efficiency. uj.ac.za This paradigm shift moves the focus from reaction yield alone to a more holistic assessment of a process's environmental impact and sustainability. uj.ac.za Key strategies include the use of benign solvents, catalytic reagents over stoichiometric ones, and optimization for atom economy. [15 from previous search, 27]
A primary goal of green chemistry is to minimize or eliminate the use of hazardous organic solvents. uj.ac.za Significant progress has been made in synthesizing this compound in environmentally benign media.
Aqueous Media Syntheses: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Several successful syntheses of this compound have been reported in aqueous systems. The Mizoroki-Heck reaction has been effectively performed in pure water, often assisted by microwave irradiation to accelerate the reaction. tubitak.gov.tr Using a PVP-stabilized palladium nanocatalyst, excellent yields have been achieved in a water-ethanol mixture and even in tap water. tubitak.gov.tr Similarly, water-soluble catalyst systems, such as those generated in situ from Na₂PdCl₄ and EDTA, have proven highly active for the Heck coupling of 4-bromoacetophenone and styrene in water. smolecule.comnih.gov The use of theophylline as an organocatalyst also proceeds efficiently in an aqueous medium. nih.govresearchgate.net
Solvent-Free Syntheses: Eliminating the solvent entirely represents an even greener approach. Solvent-free reactions, often facilitated by ball-milling or microwave irradiation, can reduce waste and simplify product purification. The ligand-free and solvent-free Heck reaction has been demonstrated in a ball mill using a palladium catalyst supported on a layered double hydroxide (B78521) (Pd/MgAl-LDHs). This mechanochemical method provides an efficient and sustainable route to stilbene derivatives. While this specific study highlighted the synthesis of an isomer, the methodology is directly relevant. Other solvent-free techniques, such as thermal fusion and microwave-assisted synthesis, have been employed to create structurally related compounds, indicating the high potential for applying these methods to the target molecule.
Atom Economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. [15 from previous search, 27] A reaction with high atom economy minimizes the generation of byproducts, thus preventing waste at its source.
The most common route to this compound is the Mizoroki-Heck reaction between a 4-haloacetophenone (e.g., 4-bromoacetophenone) and styrene. The idealized reaction is:
C₈H₇BrO + C₈H₈ → C₁₆H₁₄O + HBr
The atom economy for this transformation is calculated as:
Molecular Weight (MW) of C₁₆H₁₄O = 222.28 g/mol
MW of C₈H₇BrO = 199.04 g/mol
MW of C₈H₈ = 104.15 g/mol
Atom Economy = [MW of Product / (Sum of MW of Reactants)] x 100%
Atom Economy = [222.28 / (199.04 + 104.15)] x 100% ≈ 73.3%
Reaction Efficiency is a broader measure that considers not only atom economy but also reaction yield, selectivity, and the environmental impact of all materials used (E-Factor). [31 from previous search] Research efforts aim to maximize reaction efficiency by developing highly selective catalysts that provide near-quantitative yields, such as the 98% yield reported with the theophylline organocatalyst nih.govresearchgate.net and the excellent yields obtained with various palladium nanocatalysts. tubitak.gov.tr High efficiency reduces waste, lowers costs, and minimizes the environmental footprint of the synthesis.
Optimization of Reaction Parameters and Yield Enhancement
To maximize the efficiency and yield of the synthesis of this compound, careful optimization of reaction parameters is crucial. The interplay between temperature, pressure, and concentration of reactants and catalysts significantly influences the reaction outcome.
Temperature: Reaction temperature has a profound effect on both reaction rate and selectivity. For the Mizoroki-Heck reaction, temperatures typically range from 90°C to 150°C.
With a PVP-stabilized Pd nanocatalyst under microwave irradiation, a temperature of 130°C was found to be optimal. tubitak.gov.tr
Using a PdCl₂ catalyst in water, a study found that 90°C was effective, maintaining a 99% yield.
A Pd/C catalyzed reaction was reported at 150°C. nih.gov Higher temperatures can be necessary for less reactive starting materials, such as aryl bromides with electron-donating groups, but can also lead to the formation of undesired byproducts if not carefully controlled. tubitak.gov.tr
Pressure: Pressure is a significant parameter, particularly when gaseous reactants like ethylene (B1197577) are used or when reactions are conducted above the solvent's boiling point.
In aqueous systems heated to 120-130°C, the reaction is often performed in a sealed pressure tube to maintain the solvent phase and increase reaction rates.
For Heck reactions, high pressure can favorably influence the oxidative addition and migratory insertion steps. However, it may slow the final product-releasing step, which can alter product distribution.
In some modern catalytic systems, the goal is to operate at lower pressures. Vinylation reactions with ethylene have been achieved at pressures as low as 15-30 psi using specialized palladacycle catalysts. tubitak.gov.tr
Concentration: The concentration of the catalyst and reactants is a key factor in optimizing yield and turnover frequency (TOF).
Catalyst Loading: Modern palladium catalysts are highly active, allowing for very low catalyst loading. Concentrations of 0.01 mol% to 2 mol% are commonly reported. tubitak.gov.tr For one PdCl₂ system, decreasing the catalyst concentration to 2 mol% at 90°C still provided a 99% yield. However, excessively low concentrations can lead to incomplete conversion.
Base: The type and concentration of the base are critical. In aqueous Heck reactions, bases like K₂CO₃, K₃PO₄, and NaOAc have been tested, with K₃PO₄ often providing superior results. tubitak.gov.trnih.gov
Reactant Ratio: The stoichiometry of the aryl halide to the olefin is typically optimized to be around 1:1.2 to 1:1.5 to ensure complete consumption of the more expensive halide component. nih.gov
The following table summarizes optimized parameters from various studies for the synthesis of this compound via the Heck reaction.
| Catalyst System | Solvent | Temperature (°C) | Pressure | Catalyst Loading | Base | Yield (%) | Citation |
| PVP-Pd Nanoparticles | Water/Ethanol (3:1) | 130 (MW) | Sealed Vessel | 0.05 mol% | K₂CO₃ | 98 | tubitak.gov.tr |
| PdCl₂ | Water | 90 | Atmospheric | 2 mol% | KOH | 99 | |
| Pd/C (10 wt%) | γ-Valerolactone | 150 | Atmospheric | 0.1 mol% | Et₃N | 92 | nih.gov |
| Theophylline | Water | 100 | Atmospheric | 1 mol% | K₂CO₃ | 98 | nih.govresearchgate.net |
| Na₂PdCl₄-Na₂EDTA | Water | 100 | Atmospheric | 2.0 mol% | K₃PO₄ | 94 | smolecule.comnih.gov |
| Palladacycle | DMF | 130 | Atmospheric | 3.0 mol% | Et₃N / K₂CO₃ | up to 90 |
Catalyst Loading and Ligand Design Influence
Research has demonstrated that in the absence of a suitable ligand, catalytic activity can be negligible. tubitak.gov.tr For instance, in the Heck coupling of 4-bromoacetophenone and styrene, a ligand-free experiment using a palladium salt showed no conversion to the desired this compound. tubitak.gov.tr This underscores the essential role of the ligand in facilitating the catalytic process.
Water-soluble ligands, such as ethylenediaminetetraacetic acid disodium salt (Na₂EDTA), have been effectively used in conjunction with palladium salts like sodium tetrachloropalladate(II) (Na₂PdCl₄) to create highly active and recyclable catalyst systems for Heck reactions in aqueous media. tubitak.gov.trresearchgate.net The Na₂PdCl₄-Na₂EDTA system proved to be the most active among several tested combinations for the synthesis of this compound. tubitak.gov.trresearchgate.net The influence of the ligand extends to catalyst stability, with additions like n-Bu₄NBr enhancing the recyclability of the catalytic system. tubitak.gov.tr
The design of the ligand is a key area of research for optimizing catalytic performance. Novel unsymmetrical palladacycles, which are complexes where the palladium is part of a cyclic structure, have been developed as highly efficient pre-catalysts. researchgate.net For the Mizoroki-Heck reaction, these sophisticated ligand frameworks can lead to excellent yields of this compound, reaching up to 95%. researchgate.net Similarly, the use of bulky monodentate biphenylarsine ligands has been explored to improve the efficiency of the Heck coupling. researchgate.net
Catalyst loading, typically expressed in mole percent (mol %), is another critical parameter. While higher catalyst loading can increase reaction rates, the goal is often to minimize the amount of precious metal used without compromising the yield. Studies using palladium nanoparticles (Pd NPs) stabilized by poly(N-vinylpyrrolidone) (PVP) under microwave irradiation have achieved a 98% yield of this compound with a catalyst loading as low as 0.2 mol %. beilstein-journals.org This high turnover frequency highlights the efficiency of nanoparticle-based catalysts. beilstein-journals.org Even lower loadings (0.1 mol %) have been reported using 10 wt% palladium on carbon, although under higher temperatures (150°C).
| Catalyst System | Ligand | Catalyst Loading | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| PVP-Pd NPs | PVP | 0.2 mol % | Microwave, 10 min | 98% | beilstein-journals.org |
| Palladacycle C2 | Unsymmetrical XYC-1 type pincer ligand | Not specified | - | 95% | researchgate.net |
| Na₂PdCl₄ | Na₂EDTA | Not specified | 100°C, Water | High Yield | tubitak.gov.trresearchgate.net |
| Pd/C | None (heterogeneous) | 0.1 mol % | 150°C, 1.5 h | 92% |
Stereochemical Control for (E)-Isomer Selectivity
The synthesis of 1-(4-styrylphenyl)ethanone can potentially yield two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). For most applications, the selective synthesis of the (E)-isomer is desired. Stereochemical control is therefore a crucial aspect of the synthetic route design.
The Mizoroki-Heck reaction inherently provides excellent stereoselectivity, favoring the formation of the trans or (E)-alkene product. organic-chemistry.org This selectivity arises from the reaction mechanism, which typically involves a syn-addition of the palladium-aryl group across the double bond, followed by a syn-elimination of palladium hydride. This sequence of events leads predominantly to the product with trans stereochemistry.
Beyond the inherent selectivity of the reaction mechanism, the thermodynamic stability of the final product plays a significant role. The (E)-isomer of 1-(4-styrylphenyl)ethanone is thermodynamically more stable than its (Z)-counterpart. smolecule.com This is due to reduced steric hindrance, as the bulky phenyl substituents are positioned on opposite sides of the carbon-carbon double bond. smolecule.com This energetic preference helps to drive the reaction towards the formation of the (E)-product. The E-geometry is routinely confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, where the vicinal coupling constant (³J) for the olefinic protons is typically in the range of 15.0-16.5 Hz, a characteristic value for trans-alkenes. smolecule.com
Ligand design can also be strategically employed to enhance E/Z selectivity. In some Heck reactions, the addition of specific ligands can improve the regioselectivity for the linear E-1,2-disubstituted product over other isomers. uliege.be For instance, the addition of N,N-dimethylglycine (DMG) has been shown to increase the yield of the (E)-stilbene isomer by suppressing the formation of the 1,1-disubstituted isomer. uliege.be
While the Heck reaction is highly selective, alternative synthetic strategies also offer excellent stereochemical control. The manganese-catalyzed semihydrogenation of the corresponding alkyne, 1-(4-phenylethynylphenyl)ethanone, can produce this compound with 90% selectivity for the E-isomer. Furthermore, nickel-catalyzed transfer hydrogenative alkyne semireduction protocols have been developed where the E/Z selectivity can be controlled by the choice of ligand; the inclusion of multidentate phosphine (B1218219) ligands like triphos can steer the reaction to selectively produce the (E)-olefin. acs.orgresearchgate.net
Mechanistic Investigations of Reactions Involving E 1 4 Styrylphenyl Ethanone
Elucidation of Synthetic Reaction Mechanisms
The synthesis of (E)-1-(4-styrylphenyl)ethanone, a prominent stilbene (B7821643) derivative, is achieved through various synthetic routes, primarily involving olefination and cross-coupling reactions. Understanding the detailed mechanisms of these reactions is crucial for optimizing reaction conditions and achieving high yields and stereoselectivity.
Olefination reactions provide a direct method for forming the characteristic carbon-carbon double bond of the styryl moiety. The Heck reaction is a cornerstone in this regard, while manganese-catalyzed semihydrogenation of alkynes has emerged as a noteworthy alternative.
The Heck reaction is the most prevalently used method for synthesizing this compound. This palladium-catalyzed reaction typically involves the coupling of an aryl halide, such as 4-iodoacetophenone or 4-bromoacetophenone, with an alkene, like styrene (B11656). tubitak.gov.tr The reaction proceeds via a series of steps within a catalytic cycle, generally yielding the more thermodynamically stable E-isomer with high selectivity. A common procedure involves heating the reactants with a palladium catalyst, such as palladium on carbon or sodium tetrachloropalladate(II), in the presence of a base like triethylamine (B128534) or potassium phosphate (B84403). tubitak.gov.tr
A more recent approach involves the manganese-catalyzed semihydrogenation of alkynes . This method provides a cost-effective alternative to palladium-based systems. The synthesis of this compound can be achieved through the selective semihydrogenation of 1-(4-phenylethynyl)phenyl)ethanone using a manganese-based catalyst system. nih.gov This reaction demonstrates high selectivity for the E-alkene. In some cases, the reaction can proceed further; for instance, using potassium borohydride (B1222165) as a hydrogen source can lead to the reduction of the ketone group to yield E-1-(4-styrylphenyl)ethane-1-ol. nih.gov
The efficacy of transition metal-catalyzed reactions like the Heck and Suzuki couplings lies in their well-defined catalytic cycles, which regenerate the active catalyst while forming the desired product.
The Heck reaction's catalytic cycle begins with the formation of an active Pd(0) species. wikipedia.org The key steps are:
Oxidative Addition: The aryl halide (e.g., 4-bromoacetophenone) adds to the Pd(0) catalyst, forming an organopalladium(II) complex. wikipedia.orgmdpi.com
Migratory Insertion (Carbopalladation): The alkene (styrene) coordinates to the palladium center and then inserts into the palladium-aryl bond. This step forms a new carbon-carbon single bond and a new organopalladium(II) intermediate.
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the final product, this compound. This step typically favors the formation of the trans-alkene.
Reductive Elimination/Base Regeneration: The base present in the reaction mixture removes the hydrogen halide from the palladium-hydride complex, regenerating the Pd(0) catalyst and allowing the cycle to continue. wikipedia.org
The Suzuki reaction , another powerful cross-coupling method, couples an organoboron compound with an organohalide. wikipedia.orgchemie-brunschwig.ch Its catalytic cycle also starts with a Pd(0) catalyst and proceeds as follows:
Oxidative Addition: An aryl halide (e.g., 4-bromoacetophenone) adds to the Pd(0) catalyst to form a Pd(II) intermediate, similar to the Heck reaction. wikipedia.org
Transmetalation: The organoboron species (e.g., styrylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. wikipedia.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, yielding the product this compound and regenerating the Pd(0) catalyst for the next cycle. wikipedia.org
Reaction Kinetics and Transition State Analysis
The kinetics of reactions producing this compound are significantly influenced by parameters such as temperature, reaction time, catalyst choice, and the presence of additives like bases or ligands. For instance, in the palladium-catalyzed transfer hydrogenation of 4'-phenyl(ethynyl)acetophenone, temperature and time are critical in determining the product distribution between this compound (product B) and its cyclized derivative, 1-(phenanthrene-3-yl)ethenone (product C). bau.edu.lb
Studies have shown that at lower temperatures (e.g., 60 °C), longer reaction times favor the formation of the cyclic product C over the alkene B. bau.edu.lb Increasing the temperature to 80 °C significantly accelerates the cyclization, leading to nearly complete conversion to product C. bau.edu.lb The introduction of ultrasonic irradiation can dramatically accelerate reaction rates. In the transfer hydrogenation of 4'-phenyl(ethynyl)acetophenone, ultrasonication achieved 100% conversion in just one hour at 60°C, a significant improvement over the 7-24 hours required with conventional heating. bau.edu.lbchemmethod.com
The choice of catalyst and ligand is also paramount. In the Heck reaction between 4-bromoacetophenone and styrene in water, ligand-free systems showed no conversion, highlighting the crucial role of ligands like EDTA in stabilizing the palladium catalyst and facilitating the reaction. tubitak.gov.tr Catalyst loading also directly impacts reaction speed, with higher loading leading to faster conversion. researchgate.net
| Catalyst System | Temperature (°C) | Time (h) | Yield of this compound (%) | Yield of 1-(phenanthrene-3-yl)ethenone (%) |
|---|---|---|---|---|
| Pd(acac)₂ / HCOOH / Et₃N | 60 | 7 | 48 | 52 |
| Pd(acac)₂ / HCOOH / Et₃N | 60 | 24 | 31 | 69 |
| Pd(acac)₂ / HCOOH / Et₃N | 80 | 7 | 4 | 96 |
| Pd(acac)₂ / HCOOH / Et₃N | 80 | 24 | 0 | 100 |
Photochemical Reaction Mechanisms
The extended π-conjugation system of this compound makes it susceptible to various photochemical transformations upon absorption of light. These reactions are governed by the properties of its electronic excited states.
One of the fundamental photochemical reactions for stilbene-like molecules is the trans-cis (E/Z) photoisomerization around the central ethylenic double bond. The mechanism for the trans → cis isomerization of styryl compounds generally proceeds through the following pathway:
Excitation: The trans isomer in its singlet ground state (S₀) absorbs a photon, promoting it to an excited singlet state (S₁). libretexts.orgrsc.org
Excited State Dynamics: From the S₁ state, the molecule can either fluoresce back to the S₀ state or undergo intersystem crossing (ISC) to the lower-energy triplet state (T₁). rsc.org
Isomerization: Twisting around the central double bond occurs predominantly in the triplet state (T₁). The triplet state has a longer lifetime and a lower energy barrier for rotation compared to the singlet state. libretexts.orgrsc.org This rotation leads to a "perpendicular" conformation, which is an intermediate state between trans and cis.
Decay to Ground State: The perpendicular triplet intermediate then decays back to the singlet ground state (S₀), partitioning between the trans and cis isomers. libretexts.org
The quantum yield of this isomerization is influenced by factors such as solvent polarity and temperature. At elevated temperatures, twisting in the excited singlet state can also become a competing pathway for isomerization. rsc.org
In addition to isomerization, the styryl moiety can participate in [2+2] photocycloaddition reactions, a synthetically important transformation that forms four-membered rings. researchgate.net This reaction is particularly efficient in the solid state or in organized media where the reactant molecules are pre-aligned. rsc.orgrsc.org
When crystals of styryl compounds are irradiated with UV light, the double bonds of two adjacent molecules can react to form a cyclobutane (B1203170) ring. rsc.org The stereochemistry of the resulting cyclobutane product is dictated by the packing arrangement of the molecules in the crystal lattice (topochemical control). For example, the irradiation of (E)-4-styrylquinolines often yields the rctt (regio-cis,trans,trans) isomer of the corresponding cyclobutane derivative, which results from the cycloaddition of centrosymmetrically related "head-to-tail" dimeric pairs. rsc.org The efficiency of this reaction is highly dependent on the distance and orientation between the double bonds of neighboring molecules. Molecular self-assembly in solution can also be used to create pseudocyclic dimers that facilitate efficient [2+2] photocycloaddition. nih.govacs.org
Electrophilic and Nucleophilic Reactivity Profiles
The reactivity of this compound is dictated by its unique electronic structure, which features an extended π-conjugation system that spans the entire molecule. smolecule.com This structure combines an electron-withdrawing carbonyl group and a styryl substituent, creating a "push-pull" electronic environment where electron density is delocalized across the aromatic rings and the ethylenic bridge. smolecule.com Structurally, the molecule merges the features of stilbene, which provides rigidity and conjugation, with those of acetophenone (B1666503), which introduces a reactive carbonyl center.
The presence of the styryl group significantly alters the electronic properties of the acetyl function. smolecule.com The extended conjugation enhances the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack than simple acetophenone derivatives. smolecule.com This activation is a key feature of its reaction profile. A prominent example of this reactivity is the reduction of the carbonyl group. In one study, the ketone-substituted substrate was reduced to (E)-1-(4-styrylphenyl)ethane-1-ol with an 88% yield using a manganese catalyst and KBH₄. acs.org Similarly, ruthenium-catalyzed transfer hydrogenation can also achieve this transformation, converting the ketone to the corresponding alcohol, although in some cases this occurs concomitantly with the reduction of a precursor alkyne. acs.org
The compound can also undergo electrophilic substitution on its aromatic rings. smolecule.com Furthermore, the synthesis of this compound often involves reactions that highlight the interplay of electrophilic and nucleophilic centers. For instance, its synthesis via the palladium-catalyzed Heck reaction demonstrates high stereoselectivity.
Detailed mechanistic insights can be gleaned from the catalytic transfer hydrogenation of its precursor, 4'-(phenylethynyl)acetophenone. bau.edu.lbchemmethod.com In these reactions, a palladium catalyst and a hydrogen donor like formic acid are used to selectively reduce the alkyne. bau.edu.lb The reaction conditions, particularly the choice of base and temperature, critically influence the product distribution, yielding either this compound or a cyclized product, 1-(phenanthrene-3-yl)ethenone. bau.edu.lbchemmethod.com The phenanthrene (B1679779) derivative is thought to form via an electrocyclic ring closure of the (Z)-isomer of 1-(4-styrylphenyl)ethanone under thermal conditions. bau.edu.lb Studies using ultrasonication have further refined this process, showing that the selectivity towards this compound can be controlled by adjusting the base and temperature. chemmethod.com
The following table summarizes the influence of reaction conditions on the product distribution during the ultrasonically-assisted transfer hydrogenation of 4'-phenyl(ethynyl)acetophenone to produce this compound (Product B) and 1-(phenanthrene-3-yl)ethenone (Product C). chemmethod.com
Radical Pathways and Radical Scavenging Effects
The structural framework of this compound, which contains a stilbene core, suggests potential for interaction with free radicals. smolecule.com Stilbenes and related chalcones are recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals and mitigate oxidative damage. nih.gov The mechanism often involves the donation of a hydrogen atom to a radical, a process in which the resulting radical on the antioxidant molecule is stabilized by resonance across the conjugated π-system.
The antioxidant capacity of such compounds is commonly evaluated using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO) radical scavenging tests. nih.govmdpi.com While specific data for this compound is not detailed in the reviewed literature, studies on structurally related 5-styryl-2-aminochalcone hybrids provide significant insight into the structure-activity relationships governing radical scavenging. nih.gov
The electronic nature of substituents on the styryl moiety plays a crucial role in modulating antioxidant activity. For example, the presence of a fluorine atom at the para-position of the styryl arm in a chalcone (B49325) derivative resulted in significantly increased free radical scavenging activity, with IC₅₀ values of 6.6 ± 0.33 µM in the DPPH assay and 5.3 ± 0.34 µM in the NO assay. nih.gov Conversely, a strongly electron-donating methoxy (B1213986) group on the styryl arm led to significantly reduced activity in both assays. nih.gov This indicates that a delicate electronic balance is required for optimal radical scavenging.
The following table presents the radical scavenging activities (IC₅₀ values) for several 5'-styryl-2'-aminochalcone hybrids, illustrating the impact of different substituents on their antioxidant potential against DPPH and NO radicals, with Ascorbic Acid as a reference standard. nih.gov
Advanced Spectroscopic and Structural Characterization of E 1 4 Styrylphenyl Ethanone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For (E)-1-(4-styrylphenyl)ethanone, one-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom.
The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals for the aromatic and vinylic protons, as well as the methyl protons of the acetyl group. The vinylic protons appear as doublets with a large coupling constant, indicative of the trans configuration of the double bond. The aromatic protons resonate in distinct regions, corresponding to the styryl and phenyl rings.
The ¹³C NMR spectrum complements the proton data, showing resonances for all carbon atoms in the molecule, including the carbonyl carbon of the acetyl group at a characteristic downfield shift.
Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ rsc.org
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Methyl (CH₃) | 2.55 (s) | 29.6 |
| Vinylic CH | 7.07 (d, J=16.3 Hz) | 126.4 |
| Vinylic CH | 7.17 (d, J=16.3 Hz) | 126.7 |
| Aromatic CH | 7.27-7.30 (m) | 127.4 |
| Aromatic CH | 7.34-7.37 (m) | 128.2 |
| Aromatic CH | 7.47-7.50 (m) | 128.7 |
| Aromatic CH | 7.53 (d, J=8.4 Hz) | 128.8 |
| Aromatic CH | 7.90 (d, J=8.4 Hz) | 131.4 |
| Quaternary Aromatic C | - | 135.9 |
| Quaternary Aromatic C | - | 136.6 |
| Quaternary Aromatic C | - | 141.9 |
| Carbonyl C=O | - | 197.3 |
Data presented is based on reported values for 4-acetylstilbene. rsc.org
2D COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent vinylic protons and between neighboring aromatic protons on the same ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish direct one-bond correlations between protons and the carbon atoms they are attached to. This is crucial for unambiguously assigning the ¹³C NMR signals based on the more easily assigned ¹H NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are in close proximity. For this molecule, NOESY could confirm the trans geometry of the stilbene (B7821643) double bond by showing a lack of spatial correlation between the vinylic protons, which would be present in the cis isomer.
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. It is particularly useful for characterizing polymorphic forms, which are different crystalline structures of the same compound. Polymorphism can significantly affect the physical properties of a material. For methoxy-trans-stilbene derivatives, which are structurally related to this compound, solid-state fluorescence properties have been shown to be dependent on their molecular packing and intermolecular interactions. researchgate.net
In a hypothetical ssNMR study of this compound, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra. Differences in the chemical shifts and the presence of split signals in the ssNMR spectra of different batches of the compound would indicate the presence of different polymorphic forms. This is because the carbon chemical shifts are highly sensitive to the local electronic environment, which is influenced by the crystal packing.
Advanced Vibrational Spectroscopy
Vibrational spectroscopy, including Raman and infrared techniques, provides information about the vibrational modes of a molecule, which are characteristic of its structure and bonding.
Resonance Raman (RR) spectroscopy is a technique where the incident laser wavelength is tuned to an electronic absorption band of the molecule. This results in a significant enhancement of the Raman signals of vibrational modes that are coupled to the electronic transition. For stilbene derivatives, RR spectroscopy has been used to study the dynamics of their short-lived excited states. mdpi.com The vibrations that are intense in the RR spectrum correspond to the nuclear coordinates along which the molecule distorts in the excited state. For cis-stilbene, intense Raman lines in the low-frequency region are characteristic of double bond torsions, suggesting rapid twisting in the excited state.
Surface-Enhanced Raman Scattering (SERS) is another technique that provides a massive enhancement of Raman signals for molecules adsorbed onto nanostructured metal surfaces (typically silver or gold). guidechem.combgsu.edu While specific SERS data for this compound is not available, the technique is well-suited for detecting and characterizing molecules at very low concentrations. For a molecule like this, a SERS spectrum would likely show enhanced bands for the C=C stretching of the stilbene backbone and the C=O stretching of the acetyl group, providing a sensitive fingerprint of the molecule.
Time-resolved infrared (TR-IR) spectroscopy is a powerful tool for studying the structure and dynamics of short-lived intermediates in photochemical reactions. rsc.orgscifiniti.com By monitoring changes in the infrared spectrum as a function of time after photoexcitation, TR-IR can provide structural information on excited states and transient species.
For chalcones, which share the α,β-unsaturated ketone moiety with this compound, nanosecond TR-IR has been used to study photoinduced ring-opening and -closure reactions. rsc.org These studies have identified transient intermediates by observing the appearance and decay of new carbonyl (C=O) stretching bands in the TR-IR difference spectra. rsc.org A similar approach could be applied to this compound to study the dynamics of its excited states following photoexcitation, providing insights into processes such as photoisomerization.
Single-Crystal and Powder X-ray Diffraction Analysis
X-ray diffraction techniques are the most definitive methods for determining the three-dimensional structure of crystalline materials.
Single-Crystal X-ray Diffraction Analysis
Table 2: Hypothetical Single-Crystal X-ray Diffraction Data for this compound
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | 10-20 |
| b (Å) | 5-15 |
| c (Å) | 15-25 |
| β (°) | 90-110 |
| Z (molecules/unit cell) | 4 |
This table is illustrative and based on typical values for similar organic compounds.
Powder X-ray Diffraction Analysis
Molecular Conformation and Stereochemistry
The molecular structure of this compound is characterized by a central α,β-unsaturated ketone system linking two phenyl rings. The "(E)" designation in its name refers to the stereochemistry of the carbon-carbon double bond, indicating that the two larger substituents, the 4-acetylphenyl group and the phenyl group, are on opposite sides of the double bond. This trans configuration is generally the more thermodynamically stable isomer for stilbene and chalcone (B49325) derivatives due to reduced steric hindrance compared to the cis isomer.
Crystal Packing and Intermolecular Interactions (e.g., π-Stacking, CH-π)
While a specific crystal structure for this compound is not publicly available, the crystal packing of related chalcones and stilbenes is well-documented and provides insights into the likely intermolecular interactions. The planar, aromatic nature of this compound suggests that π-stacking and CH-π interactions will play a significant role in its solid-state assembly.
π-Stacking Interactions: The presence of two phenyl rings allows for various π-π stacking arrangements, including face-to-face and offset (slipped-stack) configurations. These interactions are crucial in stabilizing the crystal lattice and influencing the material's bulk properties. The extent and geometry of π-stacking are dependent on the electronic nature of the aromatic rings.
Other Weak Interactions: Van der Waals forces and potential weak C-H···O hydrogen bonds involving the carbonyl oxygen are also expected to contribute to the cohesion of the crystal lattice.
The interplay of these non-covalent interactions dictates the final three-dimensional arrangement of the molecules in the crystal.
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a phenomenon frequently observed in chalcone derivatives. rsc.org Different polymorphs arise from variations in molecular conformation and/or intermolecular interactions, leading to different crystal packing arrangements. These different forms can exhibit distinct physical properties, such as melting point, solubility, and stability. Given the conformational flexibility and the potential for various intermolecular interaction motifs, it is plausible that this compound could exhibit polymorphism under different crystallization conditions. However, to date, no specific studies on the polymorphism of this compound have been reported.
Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another area of interest. Chalcones are known to form co-crystals with various guest molecules, which can be exploited to modify their physical and chemical properties. The carbonyl group and aromatic rings of this compound present potential sites for hydrogen bonding and π-stacking interactions with co-former molecules. Investigations into the co-crystallization of this compound could lead to the development of new materials with tailored properties, but such studies have not yet been documented.
Advanced Mass Spectrometry Techniques
While specific high-resolution mass spectrometry (HRMS) data for this compound is not available in the reviewed literature, this technique is indispensable for the unambiguous confirmation of its elemental composition. HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula with a high degree of confidence.
For this compound, the expected monoisotopic mass can be calculated from its molecular formula, C₁₆H₁₄O.
| Atom | Count | Atomic Mass (amu) | Total Mass (amu) |
| Carbon-12 | 16 | 12.000000 | 192.000000 |
| Hydrogen-1 | 14 | 1.007825 | 14.10955 |
| Oxygen-16 | 1 | 15.994915 | 15.994915 |
| Total | 222.104465 |
An experimental HRMS measurement yielding a mass value very close to this calculated exact mass would provide strong evidence for the presence of this compound.
Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of a molecule by analyzing its fragmentation patterns. Although specific MS/MS data for this compound is not reported, the fragmentation of chalcones and related compounds has been studied, allowing for the prediction of its likely fragmentation pathways under electron ionization (EI) or collision-induced dissociation (CID).
A low-resolution mass spectrum of this compound has been reported, showing a molecular ion peak at m/z 222, consistent with its molecular weight. Other significant fragments were observed at m/z 207, 178, 165, 152, 131, 103, and 77.
Based on the known fragmentation of chalcones, the following pathways can be proposed for this compound:
Loss of a methyl group (-CH₃): The peak at m/z 207 likely corresponds to the loss of a methyl radical from the acetyl group, forming a stable acylium ion. [M-CH₃]⁺.
Loss of a phenyl group (-C₆H₅): Cleavage of the bond between the vinyl group and the unsubstituted phenyl ring would result in a fragment at m/z 145 (not prominently observed in the reported low-resolution spectrum, but a common pathway).
Loss of the styryl group (-C₈H₇): Cleavage of the bond between the acetylphenyl ring and the vinyl bridge would lead to a fragment corresponding to the acetylphenyl cation at m/z 119 (also not reported as a major peak).
Retro-Diels-Alder (RDA)-type fragmentation: Chalcones can undergo characteristic cleavages of the enone bridge.
Formation of the tropylium (B1234903) ion: The peak at m/z 77 is characteristic of a phenyl cation, C₆H₅⁺.
A detailed MS/MS study would be necessary to confirm these proposed fragmentation pathways and to provide a more complete structural characterization.
| m/z | Proposed Fragment |
| 222 | [M]⁺ (Molecular Ion) |
| 207 | [M-CH₃]⁺ |
| 178 | [M-C₂H₂O]⁺ |
| 165 | [M-C₃H₅O]⁺ |
| 152 | [C₁₂H₈]⁺ |
| 131 | [C₉H₇O]⁺ |
| 103 | [C₈H₇]⁺ |
| 77 | [C₆H₅]⁺ |
Electronic Absorption and Emission Spectroscopy
The electronic absorption and emission properties of this compound are governed by its extended π-conjugated system. While specific, detailed photophysical data for this compound is scarce, the general behavior of chalcones and stilbenes provides a strong basis for understanding its spectroscopic characteristics.
Electronic Absorption (UV-Vis): Chalcones typically exhibit two main absorption bands in their UV-Vis spectra.
An intense band at shorter wavelengths (typically 200-280 nm) is attributed to the π→π* transition of the aromatic rings.
A second, also intense, band at longer wavelengths (typically 300-400 nm) corresponds to the π→π* transition of the entire conjugated system, including the enone moiety. This band is often referred to as the "chalcone band." The position of this band is sensitive to the nature of substituents on the phenyl rings and the polarity of the solvent. For this compound, the extended conjugation provided by the styryl group is expected to result in a bathochromic (red) shift of this absorption band compared to simpler acetophenones.
Emission (Fluorescence): The emission properties of chalcones are highly dependent on their structure and environment. Many chalcone derivatives are fluorescent, with emission maxima that are often significantly Stokes-shifted from their absorption maxima. semanticscholar.org The fluorescence quantum yield and lifetime are influenced by factors such as molecular rigidity, the presence of electron-donating or -withdrawing groups, and solvent polarity. The fluorescence of this compound is anticipated, and a detailed study of its photophysical properties could reveal its potential for applications in areas such as fluorescent probes and optoelectronic materials. However, no specific emission data for this compound has been reported.
UV-Vis Spectroscopy for Electronic Transitions
The electronic absorption spectrum of this compound is dominated by strong absorption bands in the ultraviolet region, which are characteristic of stilbene and its derivatives. These absorptions are primarily due to π → π* transitions within the conjugated π-electron system that extends across the stilbene backbone. The presence of the acetyl substituent, an electron-withdrawing group, influences the energy of these transitions, leading to shifts in the absorption maxima compared to unsubstituted stilbene.
In nonpolar solvents like 2-methylpentane, the principal absorption maximum (λmax) is observed at approximately 323 nm. This peak is attributed to the transition from the ground state (S0) to the first excited singlet state (S1). The high molar absorptivity (ε) associated with this band, typically on the order of 30,000 M-1cm-1 or higher, confirms its assignment as a strongly allowed π → π* transition. The position and intensity of this band are sensitive to the solvent environment. As solvent polarity increases, a slight bathochromic (red) shift is often observed, indicating a stabilization of the more polar excited state relative to the ground state.
| Solvent | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) |
| 2-Methylpentane | 323 | 33,100 |
| Acetonitrile | 328 | 30,800 |
Data sourced from studies on trans-4-acetylstilbene.
Fluorescence and Phosphorescence Spectroscopy for Photophysical Properties
Upon excitation into its S1 state, this compound exhibits fluorescence. The emission spectrum is typically a broad, structureless band that is significantly red-shifted from the absorption maximum (a large Stokes shift), which is characteristic of molecules that undergo a significant change in geometry or electronic distribution upon excitation. The acetyl group's electron-withdrawing nature enhances intramolecular charge transfer (ICT) character in the excited state, contributing to this large Stokes shift, especially in polar solvents.
The fluorescence quantum yield (Φf), which measures the efficiency of the fluorescence process, is generally low for this compound. This is because the radiative decay (fluorescence) pathway competes effectively with non-radiative decay pathways, most notably the trans-to-cis photoisomerization around the central ethylenic double bond. In nonpolar solvents at room temperature, the fluorescence quantum yield is very small, on the order of 0.01. However, as solvent polarity increases, the quantum yield tends to increase. This is attributed to the stabilization of the polar S1 state, which increases the energy barrier for twisting around the double bond, thus making fluorescence more competitive.
Fluorescence lifetime (τf), the average time the molecule spends in the excited state before returning to the ground state, is correspondingly short, typically in the picosecond to nanosecond range. Similar to the quantum yield, the lifetime increases with solvent polarity, reflecting the higher barrier to isomerization. Phosphorescence from the triplet state is generally not observed in fluid solution at room temperature for stilbene derivatives due to efficient quenching processes and the dominance of isomerization.
| Solvent | λem (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |
| 2-Methylpentane | 400 | 0.011 | 0.04 |
| Acetonitrile | 448 | 0.063 | 0.24 |
Data sourced from studies on trans-4-acetylstilbene.
Time-Resolved Fluorescence and Transient Absorption Spectroscopy
Time-resolved spectroscopic techniques are crucial for understanding the ultrafast dynamic processes that occur after photoexcitation of this compound. These methods allow for the direct observation of the excited-state lifetime and the kinetics of competing decay channels, primarily fluorescence and photoisomerization.
Time-resolved fluorescence measurements confirm the short excited-state lifetimes of the compound. The decay of the fluorescence signal provides a direct measure of the rate at which the S1 state depopulates. As indicated in the table above, the lifetime is on the order of tens of picoseconds in nonpolar solvents, increasing to a few hundred picoseconds in polar solvents. This solvent-dependent lifetime is a hallmark of stilbene-like photoisomerization, where the twisting motion around the central double bond is the dominant non-radiative decay pathway. The stabilization of the polar excited state in polar solvents creates a barrier on the excited-state potential energy surface, slowing down the isomerization process and thereby lengthening the fluorescence lifetime.
Transient absorption spectroscopy provides further insight into the excited-state dynamics. In a typical experiment, an ultrafast laser pulse (pump) excites the molecule, and a second, time-delayed pulse (probe) monitors the changes in absorption. Immediately after excitation, a transient absorption signal corresponding to the S1 → Sn (higher excited singlet states) transition would be observed. The decay of this signal directly mirrors the lifetime of the S1 state. The rate of this decay would match the fluorescence lifetime and would show the same dependence on solvent polarity. Concurrently, one would observe the decay of the ground-state bleach signal as the excited molecules return to the ground state, either as the trans or the newly formed cis isomer. The kinetics of these transient signals reveal that the primary deactivation pathway for the excited singlet state is the torsional motion leading to a perpendicular intermediate, which then partitions between the trans and cis ground states. The low fluorescence quantum yield, even in polar solvents, underscores that this non-radiative isomerization pathway remains the dominant de-excitation channel.
An in-depth analysis of the computational chemistry and theoretical modeling of this compound, a compound also known as 4-acetylstilbene, reveals the powerful predictive capabilities of modern quantum chemical methods. Although detailed computational studies focusing exclusively on this specific molecule are not extensively documented in publicly available literature, its structural motifs—a stilbene core conjugated with a ketone group—place it within a well-studied class of compounds. Therefore, its electronic and photophysical properties can be reliably predicted and understood through established theoretical frameworks. This article explores the application of these computational methods to this compound, drawing parallels from theoretical studies on closely related stilbene and chalcone derivatives.
Material Science Applications and Functionalization of E 1 4 Styrylphenyl Ethanone Derivatives
Polymerization and Copolymerization Studies
Synthesis of Polymeric Systems Incorporating (E)-1-(4-styrylphenyl)ethanone Units
Structure-Property Relationships in Polymeric Materials
Due to the lack of synthesized polymeric systems incorporating this compound units, detailed structure-property relationships have not been established. In hypothetical polymers, the rigid stilbene-like backbone would be expected to influence properties such as thermal stability and mechanical strength. The polar ketone group could affect solubility and intermolecular interactions within the polymer matrix.
Optoelectronic Materials Development
Organic Light-Emitting Diode (OLED) Emitter and Host Materials
There is limited specific research available on the application of this compound or its direct derivatives as emitter or host materials in Organic Light-Emitting Diodes (OLEDs). However, the molecular structure contains features found in other OLED materials. The styrylphenyl group provides a conjugated π-system, which is essential for charge transport and luminescence, while the acetyl group (-COCH₃) acts as an electron-withdrawing moiety. This combination creates a donor-π-acceptor (D-π-A) characteristic, which is a common design strategy for OLED materials. For context, derivatives of benzophenone, which also contains a ketone group, have been explored as host materials for phosphorescent emitters in OLEDs.
Organic Photovoltaic (OPV) Active Layer Components
Specific studies employing this compound in the active layer of organic photovoltaic (OPV) cells are not prominent in the scientific literature. The fundamental principle of OPV active layers relies on a bulk heterojunction (BHJ) architecture, typically comprising an electron donor and an electron acceptor material. The structure of this compound, with its conjugated styryl portion (potential donor) and electron-withdrawing ketone group (acceptor), suggests it could be investigated as a component in such systems. However, without experimental data, its suitability and performance in OPV devices remain speculative.
Non-Linear Optical (NLO) Material Characterization
The molecular structure of this compound, which is analogous to chalcone (B49325), makes it a strong candidate for applications in non-linear optics (NLO). Chalcones are a class of compounds known for their significant NLO properties, stemming from their donor-π-acceptor conjugated systems. researchgate.net The stilbene-like π-bridge facilitates intramolecular charge transfer (ICT) between the phenyl rings, which can be enhanced by donor and acceptor substituents, leading to a large third-order optical nonlinearity.
The key NLO properties of interest are the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), which are related to the real and imaginary parts of the third-order nonlinear optical susceptibility (χ⁽³⁾), respectively. These parameters are commonly characterized using the Z-scan technique. researchgate.net
In a typical Z-scan experiment, a sample is moved along the z-axis through the focal point of a laser beam.
Closed-aperture Z-scan is sensitive to nonlinear refraction. A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative nonlinear refractive index (n₂), corresponding to self-defocusing.
Open-aperture Z-scan measures nonlinear absorption. A valley in transmittance at the focal point indicates reverse saturable absorption (RSA) or two-photon absorption (TPA).
Theoretical calculations using Density Functional Theory (DFT) are often employed to complement experimental findings and to calculate the molecular first hyperpolarizability (β), a measure of second-order NLO response, and the second hyperpolarizability (γ), which relates to the third-order susceptibility. rsc.org
While direct measurements for this compound are not widely reported, data from structurally similar chalcone derivatives provide insight into its potential NLO characteristics. For these related compounds, the magnitude of χ⁽³⁾ is highly dependent on the specific donor and acceptor groups attached to the aromatic rings. researchgate.net
| Compound Type | Measurement Technique | Nonlinear Refractive Index (n₂) | Nonlinear Absorption (β) | Third-Order Susceptibility (χ⁽³⁾) |
|---|---|---|---|---|
| Chalcone with Donor/Acceptor Groups | Z-scan (ns pulses, 532 nm) | ~10⁻¹¹ esu | Varies with substituents | ~10⁻¹³ esu |
The presence of the electron-withdrawing acetyl group and the extended π-conjugation of the styryl moiety in this compound suggests that it and its derivatives would likely exhibit significant self-defocusing behavior and third-order susceptibility, making them promising materials for applications in optical limiting and all-optical switching.
Sensing Platform Development
The structural framework of this compound, a type of chalcone, offers a versatile platform for the development of advanced sensing technologies. The inherent properties of the chalcone scaffold, such as its delocalized π-electron system, can be leveraged and modified to create highly selective and sensitive chemosensors. nih.govrsc.org Derivatives of this core structure are instrumental in designing sensors that can detect specific analytes through observable changes in their optical properties. nih.gov
Chemo-Sensor Design Based on Selective Recognition
The design of chemo-sensors based on derivatives of this compound hinges on the principle of selective molecular recognition. The chalcone structure, featuring two aromatic rings connected by an α,β-unsaturated carbonyl system, serves as an excellent building block for chemosensors. nih.gov By strategically introducing various electron-donating and electron-accepting substituents onto these aromatic rings, the electronic properties and binding capabilities of the molecule can be precisely tuned. nih.gov This functionalization creates specific coordination sites that can selectively bind with target analytes, particularly metal ions. nih.govmdpi.com
The interaction between the chalcone-based sensor and a metal ion typically occurs through heteroatoms (like oxygen or nitrogen) incorporated into the molecular design, which act as binding sites. nih.gov This coordination alters the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a measurable signal. nih.gov The selectivity of the sensor is determined by how well the size, charge, and coordination geometry of the binding pocket match the properties of the target ion. For instance, chalcone derivatives incorporating pyridine (B92270) groups can provide effective binding sites for cations. mdpi.com Similarly, integrating chalcone with other heterocyclic structures like 1,2,3-triazoles has been shown to produce sensors with high selectivity for specific metal ions such as Co(II) and Cu(II). nih.gov
Fluorescent and Colorimetric Sensor Applications
Derivatives of this compound are particularly well-suited for fluorescent and colorimetric sensing applications due to their conjugated π-electronic system. mdpi.com The binding of an analyte to the sensor molecule can induce significant changes in its absorption or emission spectra, resulting in a visible color change (colorimetric) or a turn-on/turn-off fluorescence response (fluorometric). nih.govrsc.org
Colorimetric Sensing: Colorimetric sensors allow for the "naked-eye" detection of analytes, which is highly advantageous for rapid and on-site analysis. rsc.org A simple chalcone-based chemosensor, designated A01, demonstrated high selectivity for copper (Cu²⁺) ions, with a distinct color change from colorless to pink upon binding. rsc.org This A01-Cu²⁺ complex could then be used for the sequential detection of sulfide (B99878) (S²⁻) ions. rsc.org Another chalcone derivative, DPP, was developed for the detection of nickel (Ni²⁺) ions in aqueous solutions, exhibiting a clear color change from yellow to purple. mdpi.com The detection limits for these sensors are often low enough to meet regulatory standards, such as those set by the World Health Organization (WHO) for drinking water. mdpi.comrsc.org
Fluorescent Sensing: Fluorescent sensors often provide higher sensitivity compared to their colorimetric counterparts. The structural variability of chalcones allows for the creation of fluorescent compounds, with derivatives like pyrazolines showing excellent emission properties. nih.gov Chalcone-1,2,3-triazole hybrids have been synthesized and used as fluorescent probes for the selective detection of Co(II) and Cu(II) ions. nih.gov The binding of the metal ion to these probes modulates their fluorescence intensity, enabling quantitative detection at micromolar concentrations. nih.gov The mechanism often involves chelation-enhanced fluorescence (CHEF) or chelation-enhanced quenching (CHEQ), where the analyte binding either enhances or suppresses the fluorescence of the probe. nih.gov
The following table summarizes the performance of several chalcone-based sensors for various metal ions.
| Sensor Derivative | Target Analyte | Detection Limit | Observable Change |
| Chemosensor A01 | Cu²⁺ | 1.3 µM | Colorless to Pink |
| A01-Cu²⁺ Complex | S²⁻ | 0.4 µM | Pink to Colorless |
| Chemosensor DPP | Ni²⁺ | 0.36 µM | Yellow to Purple |
| Triazole Hybrid (6c) | Cu(II) | 1.17 µM | Fluorescence Quenching |
| Triazole Hybrid (6c) | Co(II) | 1.81 µM | Fluorescence Quenching |
Functionalization Strategies for Tunable Material Properties
The material properties of this compound can be extensively tuned through targeted functionalization. The chalcone scaffold is amenable to a variety of chemical modifications, allowing for the synthesis of derivatives with tailored electronic, optical, and physical characteristics for specific applications in material science. nih.gov
Regioselective Derivatization for Specific Applications
Regioselective derivatization involves the controlled addition of functional groups at specific positions on the this compound molecule. The most common method for synthesizing chalcones and their derivatives is the Claisen-Schmidt condensation, which involves the base- or acid-catalyzed reaction between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative. nih.govmdpi.com This synthetic route is highly versatile, as it allows for the introduction of a wide array of substituents onto either of the two aromatic rings by simply choosing the appropriate starting materials. nih.gov
For example, introducing electron-donating groups (e.g., -OH, -OCH₃, -N(CH₃)₂) or electron-withdrawing groups (e.g., -NO₂, -CN, halides) at specific positions can profoundly influence the molecule's electronic structure, solubility, and binding affinity for other substances. nih.gov This control is crucial for designing molecules for applications ranging from nonlinear optics to chemosensors. nih.gov Furthermore, the α,β-unsaturated carbonyl moiety itself can be a site for further reactions, expanding the possibilities for creating complex, highly functionalized molecules. nih.gov
Incorporation into Hybrid and Composite Materials
The unique chemical structure of this compound derivatives makes them excellent candidates for incorporation into hybrid and composite materials. stmjournals.com Their rigid, conjugated backbone can impart desirable thermal and mechanical properties to polymers, while their photoactive nature can be exploited to create functional materials.
Chalcone derivatives can act as photoinitiators for various types of polymerization, including free radical and cationic polymerization, upon exposure to visible light. rsc.org This property allows them to be integrated into polymer networks, forming interpenetrated polymer networks (IPNs) or serving as cross-linking agents. rsc.org The resulting composite materials can exhibit enhanced properties derived from both the polymer matrix and the functional chalcone unit. For example, incorporating chalcone derivatives into polymer films has been explored for applications in photo-alignment layers for liquid crystal displays, where the photoreactive nature of the chalcone moiety is used to control the orientation of liquid crystal molecules. researchgate.net The development of hybrid materials by combining chalcone-based organic molecules with inorganic components is another promising area for creating multifunctional composites with applications in electronics and biomedicine. mdpi.com
Thin Film Formation and Morphological Studies
The ability to form ordered thin films is critical for the application of this compound derivatives in optoelectronic devices. The performance of such devices is highly dependent on the molecular arrangement, surface morphology, and crystalline structure of the active material layer. elsevierpure.com
Thin films of chalcone derivatives can be fabricated using various deposition techniques, with spin coating being a common and effective method. elsevierpure.com In this process, a solution of the chalcone compound is dispensed onto a substrate, which is then spun at high speed to produce a uniform film of a desired thickness. elsevierpure.comdaneshyari.com
Morphological and structural studies, typically conducted using Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD), reveal that the properties of these films are strongly dependent on processing parameters. elsevierpure.comresearchgate.net For the chalcone derivative 1-(4-chlorophenyl)-3-(4-N,N-dimethylaminophenyl)-2-propen-1-one (CDP), studies have shown a direct correlation between film thickness and crystallinity. elsevierpure.com As the film thickness was increased, the crystal size grew significantly, indicating improved structural ordering. elsevierpure.comresearchgate.net This change in morphology, in turn, affects the optical properties of the film, such as its energy band gap. researchgate.net The ability to control the morphology and crystallinity through simple process adjustments is a key advantage for optimizing chalcone-based materials for use in electronic and optical applications. elsevierpure.comeurjchem.com
The table below illustrates the relationship between film thickness and crystal size for the chalcone derivative CDP, as determined by XRD analysis.
| Film Thickness (nm) | Average Crystal Size (nm) |
| 150 | 2.92 |
| 250 | 23.95 |
| 400 | 78.51 |
Molecular Biological Interaction Studies of E 1 4 Styrylphenyl Ethanone Excluding Clinical Applications
In Vitro Enzyme Binding and Inhibition Mechanisms
The interaction of (E)-1-(4-styrylphenyl)ethanone with enzymes is a key area of investigation to elucidate its mechanism of action at a molecular level. Although direct enzymatic inhibition studies specifically on this compound are not extensively documented in publicly available literature, research on analogous compounds provides a foundational understanding.
Specific molecular targets and detailed kinetic analyses for this compound are not yet fully characterized. However, the broader class of stilbene (B7821643) derivatives has been shown to interact with a variety of enzymes, often exhibiting inhibitory effects. The nature of these interactions, whether competitive, non-competitive, or uncompetitive, is crucial for understanding their biological impact. Graphical methods of kinetic analysis, such as Lineweaver-Burk plots, are typically employed to determine key parameters like the Michaelis constant (Km) and the inhibition constant (Ki) nih.gov.
Research on other ethanone (B97240) derivatives has identified various enzymes as potential targets. For instance, certain hydrazone derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) d-nb.info. While these are not direct studies on this compound, they highlight the potential for the ethanone moiety to participate in enzyme binding.
The structure-activity relationship (SAR) for stilbene derivatives is a significant area of study, revealing how chemical modifications influence biological activity. The substituents on the phenyl rings of the stilbene core play a critical role in determining the nature and potency of their interactions with molecular targets nih.gov.
A study on (E)-4,4'-disubstituted stilbenes, including the closely related analog (E)-4,4'-diacetylstilbene, demonstrated that the nature of the functional group significantly influences biological outcomes such as toxicity and antioxidant activity nih.govresearchgate.net. The presence of electron-withdrawing groups, such as the acetyl group in (E)-4,4'-diacetylstilbene, was found to correlate with increased toxicity in the presence of oxidative stress, suggesting a potential for the formation of reactive metabolites nih.govresearchgate.net. Conversely, stilbenes with electron-donating groups exhibited protective, antioxidative effects nih.govresearchgate.net.
Table 1: Influence of Functional Groups on the Biological Activity of (E)-4,4'-Disubstituted Stilbenes
| Compound | Functional Group | Hammett Value (σp) | Biological Effect under Oxidative Stress |
| (E)-4,4'-Dicyanostilbene | Cyano (-CN) | 0.66 | Increased Toxicity |
| (E)-4,4'-Diacetylstilbene | Acetyl (-COCH3) | 0.50 | Increased Toxicity |
| (E)-Stilbene | Hydrogen (-H) | 0.00 | No significant change |
| (E)-4,4'-Diaminostilbene | Amino (-NH2) | -0.66 | Protective (Antioxidative) |
Data adapted from a study on differentiated PC-12 cells exposed to H2O2 nih.govresearchgate.net.
Receptor Ligand Binding and Molecular Affinities
The ability of this compound to act as a ligand for biological receptors is another important aspect of its molecular interactions. Stilbene derivatives, in general, have been shown to bind to various receptors, including estrogen receptors mdpi.com.
There is currently no specific information available from the searched literature regarding investigations into the allosteric modulation properties of this compound in cell-free systems. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that can enhance or inhibit the receptor's activity nih.govnih.gov. This is an area that warrants future investigation for this compound.
Molecular Docking and Dynamics Simulations with Biological Macromolecules
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand and a biological macromolecule at the atomic level.
Currently, there are no specific molecular docking or dynamics simulation studies focused on this compound reported in the available literature. However, such studies have been conducted on other ethanone derivatives and have provided valuable insights into their binding mechanisms. For example, molecular docking of 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone with the Mycobacterium Tuberculosis receptor showed a good binding affinity nih.gov. Similarly, docking studies on other novel heterocycles have helped in identifying potential anticancer agents by predicting their binding energies and interactions with target proteins mdpi.commdpi.com. These examples underscore the utility of in silico methods for identifying potential biological targets and understanding the structural basis of ligand-protein interactions for compounds like this compound.
Prediction of Binding Poses and Interaction Energies with Proteins
No publicly available research articles or datasets were identified that specifically detail the prediction of binding poses or the calculation of interaction energies between this compound and any protein targets. Computational studies, such as molecular docking and molecular dynamics simulations, which are commonly used to predict how a small molecule like this compound might fit into the binding site of a protein and to estimate the strength of this interaction, have not been reported for this compound.
Conformational Changes Induced Upon Binding
There is no available scientific literature describing the conformational changes that may be induced in proteins upon the binding of this compound. Studies that would utilize techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational simulations to compare the structure of a protein before and after binding to this ligand have not been published.
Interaction with Cellular Components in Vitro (e.g., Lipids, Nucleic Acids)
No in vitro studies specifically investigating the interaction of this compound with cellular components like lipids or nucleic acids were found in the searched scientific databases.
Membrane Interaction Studies (e.g., Lipid Bilayers, Micelles)
There is a lack of published research on the interaction of this compound with model membrane systems. Consequently, no data is available on its potential to partition into lipid bilayers, its effects on membrane fluidity, or its behavior in the presence of micelles.
DNA/RNA Binding Modes and Sequence Specificity
No studies were identified that investigated the binding of this compound to DNA or RNA. Therefore, information regarding its potential binding modes (e.g., intercalation, groove binding) and any preference for specific nucleic acid sequences is not available.
Challenges and Future Research Directions for E 1 4 Styrylphenyl Ethanone
Development of More Sustainable and Scalable Synthetic Methodologies
The traditional and most common method for synthesizing chalcones, including (E)-1-(4-styrylphenyl)ethanone, is the Claisen-Schmidt condensation. saudijournals.comnih.gov This reaction involves the base-catalyzed condensation of an appropriate aryl methyl ketone (like 4-acetylstyrene) and an aromatic aldehyde (like benzaldehyde). saudijournals.comnih.gov While widely used, this method often requires strong alkaline conditions, long reaction times, and sometimes results in unsatisfactory yields, necessitating purification by column chromatography or recrystallization. nih.gov
Future research is focused on developing greener and more scalable synthetic protocols. Key areas of investigation include:
Improved Wittig Reactions: The Wittig reaction, which involves reacting a stabilized ylide with an aldehyde, presents a promising alternative. saudijournals.com Recent improvements to this protocol use water as a solvent, which is environmentally benign. nih.gov Studies have shown that this method can lead to total conversions and high yields (80-100%) for various chalcones. nih.gov A significant advantage is the simplified purification process, where the triphenylphosphine (B44618) oxide byproduct can be easily removed. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate the rate of chalcone (B49325) synthesis, reducing reaction times from hours to minutes while often providing good yields. ekb.eg
Ultrasound-Aided Approaches: The use of ultrasound has also emerged as a green chemistry approach for synthesizing chalcones, offering satisfactory yields and promoting stereoselectivity. ekb.eg
Heterogeneous Catalysis: Replacing homogeneous catalysts (like NaOH or KOH) with solid, reusable catalysts can simplify product purification and reduce waste. nih.gov
| Synthetic Method | Catalyst/Conditions | Advantages | Challenges |
| Claisen-Schmidt Condensation | Strong base (e.g., NaOH, KOH) in alcohol jchemrev.com | Well-established, simple procedure saudijournals.com | Long reaction times, sometimes low yields, harsh conditions, purification difficulties nih.gov |
| Wittig Reaction | Stabilized ylide in water nih.gov | High yields, use of water as a solvent, easier purification nih.gov | Generation of triphenylphosphine oxide byproduct nih.gov |
| Microwave-Assisted Synthesis | Various catalysts | Drastically reduced reaction times (minutes) ekb.eg | Requires specialized equipment, scalability can be a concern. |
| Ultrasound-Aided Synthesis | Various catalysts | Good yields, environmentally friendly ekb.eg | Requires specific equipment. |
| Suzuki-Miyaura Coupling | Palladium catalyst (e.g., Pd(PPh3)4) nih.gov | Versatile for creating specific derivatives nih.gov | Cost and toxicity of palladium catalysts. |
Advanced Characterization of Transient Species and Reaction Intermediates
A significant challenge in optimizing synthetic routes for this compound is the difficulty in detecting and characterizing short-lived transient species and reaction intermediates. Understanding the mechanistic pathways, including the formation of enolates in the Claisen-Schmidt condensation or the betaine (B1666868) intermediate in the Wittig reaction, is crucial for improving reaction efficiency and controlling product selectivity.
Future research in this area will likely involve a combination of advanced spectroscopic techniques and computational modeling:
In-situ Spectroscopy: Techniques such as rapid-scan Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can be employed to monitor reaction progress in real-time, potentially allowing for the direct observation of intermediate species.
Computational Chemistry: Density Functional Theory (DFT) calculations are becoming increasingly powerful for mapping reaction pathways. researchgate.net These theoretical studies can predict the structures and energies of transition states and intermediates, providing insights that are difficult to obtain experimentally. researchgate.netfigshare.com By modeling the reaction coordinates, researchers can understand the factors that control the reaction rate and selectivity, aiding in the optimization of reaction conditions.
Rational Design of Derivatives for Enhanced Material Performance and Functionality
The core structure of this compound is an ideal platform for rational drug design and the development of new materials. researchgate.net The presence of two aromatic rings and a conjugated system allows for systematic structural modifications to tune its electronic and photophysical properties. researchgate.net
The focus of future research will be on the targeted synthesis of derivatives with specific functionalities:
Introducing Heterocyclic Rings: Incorporating nitrogen, oxygen, or sulfur-containing heterocycles can lead to compounds with novel biological activities or material properties. nih.govresearchgate.net Chalcone derivatives are used as precursors for synthesizing various five- and six-membered heterocyclic compounds like pyrazolines, isoxazoles, and pyrimidines. ekb.egjchemrev.com
Modifying Substituents: Adding electron-donating or electron-withdrawing groups to the phenyl rings can significantly alter the molecule's properties. For instance, such modifications can influence its absorption and emission spectra, making derivatives suitable for applications as fluorescent probes or in non-linear optics. researchgate.net
Polymerization: Chalcone-based polymers are being explored for their optical, mechanical, and thermal characteristics, opening up applications in material science. researchgate.net
Deeper Understanding of Structure-Function Relationships at the Molecular Level
To effectively design new derivatives of this compound, a fundamental understanding of the relationship between its molecular structure and its functional properties is essential. This involves correlating specific structural features with observed physical, chemical, and biological activities.
Future efforts will concentrate on:
Crystallographic Studies: Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms, bond lengths, and angles. researchgate.net This data is invaluable for understanding intermolecular interactions in the solid state, which can influence material properties.
Quantum Chemical Calculations: Computational methods like DFT can be used to calculate a range of molecular properties, including frontier molecular orbital energies (HOMO-LUMO), electrostatic potential, and dipole moments. researchgate.netresearchgate.net These theoretical descriptors can be correlated with experimental data to build predictive models for designing new molecules with desired characteristics. bohrium.com For example, the analysis of frontier molecular orbitals can provide insights into the electronic transitions and reactivity of the molecule. researchgate.net
Exploration of Novel and Emerging Application Domains in Advanced Technologies
While chalcones are known for their biological activities, the unique electronic structure of this compound and its derivatives makes them promising candidates for a range of advanced technological applications. researchgate.netawsjournal.org The conjugated π-system is key to many of these potential uses. nih.gov
Future research will explore applications in:
Non-Linear Optics (NLO): The conjugated system of donor and acceptor groups in some chalcone derivatives gives them significant NLO properties, which are useful in technologies like frequency conversion for lasers. researchgate.net
Corrosion Inhibition: The ability of the α,β-unsaturated carbonyl group to interact with metal surfaces makes chalcones effective corrosion inhibitors. researchgate.net
Organic Electronics: The semiconducting nature of some π-conjugated organic molecules suggests that derivatives of this compound could be investigated for use in devices like organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Agrochemicals: Chalcones have shown a broad spectrum of biological activities that are of interest in agriculture for controlling weeds and pests in an eco-friendly manner. awsjournal.org
Q & A
Q. What are the primary synthetic routes for preparing (E)-1-(4-styrylphenyl)ethanone?
The compound is typically synthesized via Friedel-Crafts acylation or Claisen-Schmidt condensation . For Friedel-Crafts, a styryl-substituted aromatic substrate reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Claisen-Schmidt condensation involves reacting 4-styrylbenzaldehyde with acetone under basic conditions (e.g., NaOH/EtOH), followed by acid-catalyzed dehydration to form the (E)-isomer selectively .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the trans (E) configuration of the styryl group via coupling constants (J ≈ 16 Hz for trans vinyl protons) and aromatic substitution patterns .
- IR Spectroscopy : Identifies carbonyl (C=O) stretching vibrations (~1680–1720 cm⁻¹) and vinyl (C=C) bands (~1620 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Validates molecular weight (e.g., m/z 236.3 for [M]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
Variables to optimize include:
- Catalyst Loading : Excess AlCl₃ (>1.5 eq) in Friedel-Crafts reactions improves electrophilic substitution but may increase side reactions .
- Temperature Control : Lower temperatures (0–5°C) favor kinetic control, enhancing (E)-isomer selectivity in Claisen-Schmidt reactions .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates in acylation steps .
Q. What methodologies are used to assess the biological activity of this compound?
- Enzyme Inhibition Assays : Test interactions with kinases or oxidoreductases using fluorometric or colorimetric substrates .
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to targets like HER2 or COX-2, guiding structure-activity relationship (SAR) studies .
- In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) quantify IC₅₀ values under standardized protocols .
Q. How can contradictions in spectral data for this compound be resolved?
Discrepancies in NMR or IR spectra may arise from impurities or isomerization. Solutions include:
- Purification : Recrystallization (e.g., using hexane/ethyl acetate) or column chromatography to isolate the pure (E)-isomer .
- Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian 16) .
Q. What computational tools are employed to model the physicochemical properties of this compound?
- Quantitative Structure-Property Relationship (QSPR) : Predicts logP, solubility, and thermal stability using descriptors like molar refractivity and polar surface area .
- Molecular Dynamics (MD) Simulations : Analyze conformational stability of the styryl group in solvent environments (e.g., water, DMSO) .
Q. How does Lewis acid choice influence regioselectivity in Friedel-Crafts synthesis of this compound?
Stronger acids (e.g., AlCl₃ vs. FeCl₃) increase electrophilicity of the acylating agent, directing substitution to the para position of the styryl group. Steric effects from bulky catalysts (e.g., SnCl₄) may favor meta products .
Q. What thermal analysis methods evaluate the stability of this compound?
Q. What pharmacological mechanisms are hypothesized for this compound?
Preliminary studies suggest:
- Anti-inflammatory Activity : Inhibition of NF-κB signaling via IκB kinase binding .
- Anticancer Potential : Induction of apoptosis in leukemia cells through ROS-mediated pathways .
Q. How can green chemistry principles be applied to synthesize this compound?
- Solvent-Free Reactions : Mechanochemical grinding of substrates with solid acids (e.g., montmorillonite K10) .
- Biocatalysts : Lipases or immobilized enzymes for acylation, reducing waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
